5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrazine moiety, and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: This step often involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Final Coupling: The final step involves coupling the isoxazole, pyrazine, and piperidine fragments under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby exerting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine ring and have similar pharmacological activities.
Pyrazine Derivatives: Compounds containing the pyrazine ring, known for their antimicrobial and anticancer properties.
Isoxazole Derivatives: Known for their diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
5-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of three distinct functional groups, which may confer a unique spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-8-13(19-22-11)15(21)18-9-12-2-6-20(7-3-12)14-10-16-4-5-17-14/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEAWGYYACUJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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